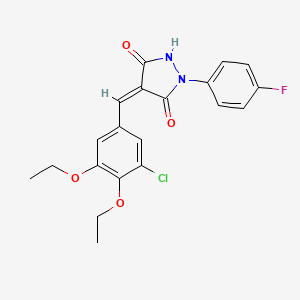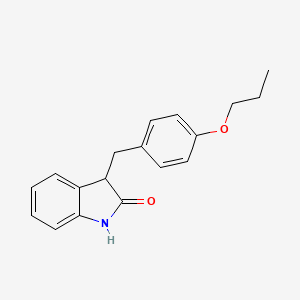
ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate, also known as NAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NAP is a member of the piperidine carboxylate family of compounds, which have been shown to have a range of pharmacological effects. In
作用機序
The mechanism of action of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. Specifically, ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate may increase the levels of acetylcholine in the brain, which is thought to have neuroprotective effects.
Biochemical and Physiological Effects:
ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been found to increase the expression of certain neurotrophic factors, which are proteins that promote the growth and survival of neurons. ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has also been shown to have anti-inflammatory effects, and has been found to reduce the levels of pro-inflammatory cytokines in the brain.
実験室実験の利点と制限
One advantage of using ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate in lab experiments is that it has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation is that the mechanism of action of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate is not fully understood, which can make it difficult to design experiments to investigate its effects.
将来の方向性
There are a number of potential future directions for research on ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate. One area of interest is its potential use in the treatment of Alzheimer's disease. ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to have neuroprotective effects and to increase the expression of certain neurotrophic factors, which may make it a promising candidate for the treatment of this disease. Another potential area of research is the use of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate as an anti-inflammatory agent. ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to have anti-inflammatory effects in animal models, and further research is needed to investigate its potential use in the treatment of inflammatory diseases.
合成法
The synthesis of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate involves the reaction between 2-naphthylmethylamine and ethyl 3-bromopiperidine-1-carboxylate. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified by column chromatography to obtain ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate in its pure form.
科学的研究の応用
Ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to have a range of potential therapeutic applications. It has been found to have neuroprotective properties, and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has also been studied for its potential use as an anti-inflammatory agent, and has been shown to have anti-inflammatory effects in animal models.
特性
IUPAC Name |
ethyl 1-(naphthalen-2-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-22-19(21)18-8-5-11-20(14-18)13-15-9-10-16-6-3-4-7-17(16)12-15/h3-4,6-7,9-10,12,18H,2,5,8,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCMHXQDHOCIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(naphthalen-2-ylmethyl)piperidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182338.png)
![4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5182342.png)
![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5182382.png)


![N-ethyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182402.png)
![1-(2-methoxyethyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine trifluoroacetate](/img/structure/B5182411.png)

![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)
